N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide
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Overview
Description
N-[4-(3-chloro-4-fluoroanilino)-7-(3-oxolanyloxy)-6-quinazolinyl]-4-(dimethylamino)-2-butenamide is a member of quinazolines.
Scientific Research Applications
Target Binding Properties and Cellular Activity of Afatinib
Afatinib and its Applications in Cancer Therapy Afatinib, chemically known as N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide, is primarily utilized in cancer therapy. It functions as an irreversible inhibitor of the ErbB family of receptors, which are significant in the pathology of several epithelial cancers. This compound covalently binds to the enzymatically active ErbB receptors, including EGFR and HER2, effectively inhibiting their activity. Studies demonstrate its potential in inhibiting the proliferation of cancer cell lines driven by multiple ErbB receptor aberrations. This mechanism underlines its effectiveness in treating cancers resistant to other forms of therapy (Solca et al., 2012).
Synthesis and Optimization of Afatinib Dimaleate
Optimizing Afatinib Synthesis for Improved Yield and Quality The synthesis process of Afatinib Dimaleate, another form of Afatinib, has been optimized for better yield and quality. This process involves steps like nitro-reduction and amidation, emphasizing the control of impurities and degradation. The optimized route showcases the importance of controlled and efficient synthesis methods in pharmaceutical production, ensuring higher quality and yield (Kumar et al., 2019).
Labeling of EGFR Inhibitor for Molecular Imaging
Afatinib Derivatives in Molecular Imaging of Cancer A novel approach has been developed to label Afatinib derivatives for molecular imaging, particularly in the context of breast cancer. This involves labeling N-{4-[(3-chloro-4-fluorophenyl)amino]quinazolin-6-yl}-3-bromopropionamide, an EGFR inhibitor, with radioactive iodine. This method could potentially aid in the non-invasive imaging of cancer cells, providing a significant advantage in cancer diagnosis and treatment planning (Farouk et al., 2012).
Properties
Molecular Formula |
C24H25ClFN5O3 |
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Molecular Weight |
485.9 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+ |
InChI Key |
ULXXDDBFHOBEHA-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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